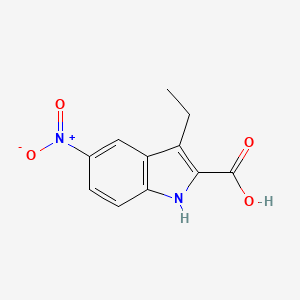![molecular formula C9H15N3O B2809932 [1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine CAS No. 1239730-19-8](/img/structure/B2809932.png)
[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are an important class of heterocyclic compounds and have been widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazoles has gained momentum due to their versatility in drug discovery . Various synthetic routes for 2, 5-disubstituted 1,3,4-oxadiazole, and their derived products have been reported . For instance, a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles has been reported . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles are diverse. For instance, the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Applications De Recherche Scientifique
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,2,4-oxadiazoles have garnered significant attention due to their unique bioisosteric properties and a wide spectrum of biological activities . Let’s explore some of the exciting applications:
Drug Discovery: 1,2,4-Oxadiazole derivatives serve as promising scaffolds for drug development. Their structural versatility allows for fine-tuning of pharmacological properties. Several drugs containing the 1,2,4-oxadiazole unit are currently available, and medicinal chemists continue to explore their potential . Notable examples include:
Anti-Infective Agents: Researchers have explored 1,2,4-oxadiazoles as potential anti-infective agents. These compounds exhibit activity against various pathogens. For instance, studies have investigated their mode of action against Trypanosoma cruzi cysteine protease cruzain, a target in Chagas disease .
Anti-Cancer Properties: 1,2,4-Oxadiazoles have shown promise as anti-cancer agents. Their diverse mechanisms of action make them attractive candidates for cancer therapy. Further research is ongoing to optimize their efficacy and safety .
Scintillating Materials: In addition to their biological applications, 1,2,4-oxadiazoles find use in scintillating materials. These materials emit light when exposed to ionizing radiation, making them valuable for radiation detection and imaging.
Dyestuff Industry: 1,2,4-Oxadiazoles have been employed in the dyestuff industry due to their ability to impart color to textiles and other materials.
Conclusion
The 1,2,4-oxadiazole scaffold continues to inspire scientific exploration across various fields. Its versatility and bioactivity make it a valuable building block for drug discovery and beyond. Researchers worldwide are actively investigating novel derivatives and applications, ensuring that this fascinating heterocycle remains at the forefront of scientific innovation. 🌐🔬
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. DOI: 10.3390/ph13060111 (Reference for anti-infective agents) (Reference for anti-cancer properties)
Propriétés
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-11-8(13-12-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMVPJFOFMVZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)




![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)
![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)


![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)

![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)
![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)